Superior Potency in Human Monoamine Oxidase A (MAO-A) Inhibition Relative to Positional Isomer
5-(4-Hydroxyphenyl)morpholin-3-one exhibits a significantly more potent inhibition of human recombinant MAO-A (IC50: 18 nM) compared to its 4-substituted positional isomer, 4-(4-hydroxyphenyl)morpholin-3-one, which demonstrates an IC50 of 50 nM [1][2]. This represents a 2.8-fold increase in potency for the 5-substituted compound under identical assay conditions using human recombinant MAO-A expressed in Sf9 cells and 5-hydroxytryptamine as a substrate.
| Evidence Dimension | MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | 4-(4-hydroxyphenyl)morpholin-3-one: 50 nM |
| Quantified Difference | 2.8-fold higher potency (lower IC50) |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; 1 hr incubation |
Why This Matters
This enhanced potency for MAO-A makes 5-(4-hydroxyphenyl)morpholin-3-one a superior starting point for developing MAO-A inhibitors for CNS disorders, offering a clear advantage over its 4-substituted isomer.
- [1] BindingDB. BDBM50075945 (CHEMBL3415815). Affinity Data for Human MAO-A (IC50: 18 nM). View Source
- [2] BindingDB. BDBM50075969 (CHEMBL3415617). Affinity Data for Human MAO-A (IC50: 50 nM). View Source
